molecular formula C46H62N4O11 B1679326 利福布丁 CAS No. 72559-06-9

利福布丁

货号 B1679326
CAS 编号: 72559-06-9
分子量: 847 g/mol
InChI 键: ATEBXHFBFRCZMA-NYGPAKPVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rifabutin is an antibiotic used to prevent Mycobacterium avium complex (MAC) disease in patients with advanced human immunodeficiency virus (HIV) infection . It is also used with other medicines to treat tuberculosis in people with HIV . It is a rifamycin antimycobacterial agent .


Synthesis Analysis

Rifabutin is synthesized using rifampicin S as the starting material. The process involves bromination, nitration, reduction, imino, and cyclization with the side chain . There have also been attempts to design and synthesize rifabutin prodrugs with increased aqueous solubility to allow intravenous use .


Molecular Structure Analysis

Rifabutin has a molecular formula of C46H62N4O11 and a molecular weight of 847.02 . It is a red-violet powder soluble in chloroform and methanol, sparingly soluble in ethanol, and very slightly soluble in water .


Physical And Chemical Properties Analysis

Rifabutin is a red-violet powder soluble in chloroform and methanol, sparingly soluble in ethanol, and very slightly soluble in water (0.19 mg/mL). Its log P value (the base 10 logarithm of the partition coefficient between n-octanol and water) is 3.2 (n-octanol/water) .

科学研究应用

药代动力学特性和药物相互作用

利福布丁独特的药代动力学特性使其区别于其他利福霉素。它以诱导参与许多药物代谢的酶系统而闻名,特别是那些由细胞色素 P450 (CYP) 3A 代谢的药物,作为 CYP3A 诱导剂的相对效力低于利福平但高于利福喷丁。这个特性强调了预测利福布丁治疗药效动力学的复杂性,尤其是在处理具有休眠能力的细胞内病原体时 (Burman、Gallicano 和 Peloquin,2001).

在 HIV 感染结核病患者中的应用

利福布丁的效用在 HIV 感染结核病患者中尤为明显,其药代动力学受体重、性别和由于 SLCO1B1 多态性引起的生物利用度改变等因素的影响。这些发现强调需要进一步研究以了解 HIV 感染结核病患者中宿主遗传学的复杂相互作用 (Hennig 等,2015).

在治疗非结核分枝杆菌感染中的作用

利福布丁的有效性延伸至 MAC 引起的疾病的治疗和预防,尤其是在 AIDS 患者中。它是唯一在大规模前瞻性安慰剂对照试验中证明当作为单一药物预防性给予 AIDS 患者时,可显着降低播散性 MAC 感染发生率的药物。然而,其在 MAC 感染治疗联合治疗中的作用仍需要进一步研究以确定最有效的方案 (Brogden 和 Fitton,1994).

对结核病治疗的贡献

在结核病治疗中,利福布丁在包含在多药方案中时已显示出潜力,为新诊断的肺结核提供了与利福平包含方案相似的疗效。它在治疗多重耐药结核病中的作用(利福布丁用于利福平和异烟肼耐药菌株的患者)突出了其在扩大这种具有挑战性疾病的治疗选择方面的价值 (Grassi 和 Peona,1996).

安全和危害

Rifabutin can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

属性

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14-,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBTYMGEBZUQTK-PVLSIAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H62N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Minimally soluble (0.19 mg/mL)
Record name Rifabutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Rifabutin acts via the inhibition of DNA-dependent RNA polymerase in gram-positive and some gram-negative bacteria, leading to a suppression of RNA synthesis and cell death.
Record name Rifabutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Alfacid

CAS RN

72559-06-9
Record name Rifabutin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072559069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifabutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rifabutin
Reactant of Route 2
Reactant of Route 2
Rifabutin
Reactant of Route 3
Rifabutin
Reactant of Route 4
Rifabutin
Reactant of Route 5
Rifabutin
Reactant of Route 6
Rifabutin

Citations

For This Compound
28,600
Citations
CM Kunin - Clinical infectious diseases, 1996 - academic.oup.com
… This review focuses on the antimicrobial profile of rifabutin in … Rifabutin (also referred to as ansamycin or LM 427) is a spiro-… Rifabutin has a broad spectrum of antimicrobial activity. This …
Number of citations: 170 academic.oup.com
TF Blaschke, MH Skinner - Clinical Infectious Diseases, 1996 - academic.oup.com
… Other factors that distinguish the pharmacokinetics of rifabutin from … rifabutin (with activity almost equivalent to that of rifabutin) and 31-0H rifabutin (with a potency of - 10% that of rifabutin…
Number of citations: 169 academic.oup.com
Y Crabol, E Catherinot, N Veziris… - Journal of …, 2016 - academic.oup.com
… recent rifabutin experimental and clinical studies, the current state of knowledge about rifabutin is … There are consistent in vitro data and clinical studies showing that rifabutin has at least …
Number of citations: 70 academic.oup.com
RN Brogden, A Fitton - Drugs, 1994 - Springer
… frequent in patients treated with regimens containing rifabutin 300mg than in those including rifabutin 450 or 600mg daily. The efficacy of rifabutin-containing regimens appeared to be …
Number of citations: 180 link.springer.com
CK Finch, CR Chrisman, AM Baciewicz… - Archives of internal …, 2002 - jamanetwork.com
… or a decrease of the rifabutin levels, frequently necessitating rifabutin and PI dosage adjustment. The extent and effect of the inhibition of rifabutin metabolism by amprenavir were …
Number of citations: 281 jamanetwork.com
…, L Dolfi, A Maniero, Rifabutin Study Group - Tubercle and Lung …, 1994 - Elsevier
… group, and two in each of the rifabutin groups. The 3 treatment schedules appeared well … in the rifabutin 150 mg group, compared to one in the rifampicin and 5 in the rifabutin 300 …
Number of citations: 157 www.sciencedirect.com
AM Baciewicz, CR Chrisman, CK Finch… - … medical research and …, 2013 - Taylor & Francis
… failure, or toxic reactions when rifampin, rifabutin, or rifapentine are added to or discontinued … A previous letter reported that rifampin but not rifabutin changed exercise tolerance in a …
Number of citations: 178 www.tandfonline.com
AM Baciewicz, CR Chrisman, CK Finch… - The American journal of the …, 2008 - Elsevier
… infected inmates treated with rifabutin, document both the difficulty in predicting how rifabutin alters levels of other drugs and how other factors may alter rifabutin levels even when given …
Number of citations: 167 www.sciencedirect.com
MH Skinner, M Hsieh, J Torseth, D Pauloin… - Antimicrobial agents …, 1989 - Am Soc Microbiol
… rifabutin in patients with early symptomatic human immunodeficiency virus infections, we studied the pharmacokinetics of rifabutin … , known hypersensitivity to rifabutin or rifampin, or …
Number of citations: 97 journals.asm.org
JP Gisbert, X Calvet - Alimentary pharmacology & therapeutics, 2012 - Wiley Online Library
… rifabutin resistance with short course treatment of rifabutin for … to rifabutin is practically inexistent, and that rifabutin therapy is highly … pylori to rifabutin and the eradication rates of …
Number of citations: 243 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。